molecular formula C13H13N3O3S B4740070 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine

2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine

Cat. No. B4740070
M. Wt: 291.33 g/mol
InChI Key: HLRFYJDPYCTKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. It has been widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of ion channels.
Biochemical and Physiological Effects:
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, to inhibit the activity of certain enzymes involved in inflammation, and to modulate the function of ion channels in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations is that it may not be suitable for certain experiments due to its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing new derivatives with improved properties and efficacy.
In conclusion, 2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights and potential applications in various fields of science and medicine.

Scientific Research Applications

2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a modulator of ion channels.

properties

IUPAC Name

2-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10-3-4-11(16(17)18)12(9-10)19-7-8-20-13-14-5-2-6-15-13/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRFYJDPYCTKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-Methyl-2-nitrophenoxy)ethylsulfanyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.